2,5-Dimethyl-1-hexene
Overview
Description
2,5-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene with a double bond located at the first carbon atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1-hexene can be synthesized through the dimerization of isobutene in the presence of hydrogen sulfide. The optimal reaction conditions include a temperature of 375°C and a pressure range of 1.0 to 3.0 atm .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dimerization of isobutene. This process is carried out in the presence of specific catalysts and under controlled temperature and pressure conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Substitution: Electrophilic addition reactions with halogens like bromine can lead to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum oxide.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Diols and other oxygenated derivatives.
Reduction: 2,5-Dimethylhexane.
Substitution: Dihalogenated alkanes.
Scientific Research Applications
2,5-Dimethyl-1-hexene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of branched alkenes and their behavior in various chemical reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, leading to the formation of oxygenated products through a concerted reaction mechanism . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2,5-Dimethyl-2-hexene: Another branched alkene with a double bond at the second carbon atom.
2,5-Dimethyl-3-hexene: A branched alkene with a double bond at the third carbon atom.
2,5-Dimethyl-4-hexene: A branched alkene with a double bond at the fourth carbon atom.
Comparison: 2,5-Dimethyl-1-hexene is unique due to the position of its double bond at the first carbon atom, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, melting point, and reactivity with specific reagents .
Properties
IUPAC Name |
2,5-dimethylhex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWTVCVSJVEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220046 | |
Record name | 2,5-Dimethyl-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-92-4 | |
Record name | 2,5-Dimethyl-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6975-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dimethyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-1-hexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Dimethyl-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexene, 2,5-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dimethyl-1-hexene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY37U9SN2M | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is hydrogen sulfide (H2S) crucial for synthesizing 2,5-dimethylhexene from isobutene in this research?
A1: The research clearly states that isobutene dimerization, the process of combining two isobutene molecules, does not occur without the presence of hydrogen sulfide []. While the exact mechanism isn't fully detailed in this paper, H2S likely acts as a catalyst, facilitating the reaction pathway that leads to the formation of 2,5-dimethyl-1-hexene and its isomers. This highlights the importance of H2S as a critical component in this specific synthesis route.
Q2: How does the isobutene to hydrogen sulfide ratio (iso-C4/H2S) influence the yield of 2,5-dimethylhexene isomers?
A2: The study investigated different iso-C4/H2S ratios and found that a 2:1 ratio yielded the highest production of 2,5-dimethylhexene isomers []. This suggests that an optimal balance between the reactant (isobutene) and the catalyst (H2S) is essential for maximizing the desired product formation. Further research could delve into the underlying reaction mechanism to explain this optimal ratio.
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